4,4-Bis(2-hydroxyethyl)morpholinium chloride
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Overview
Description
4,4-Bis(2-hydroxyethyl)morpholinium chloride is a chemical compound with the molecular formula C8H18ClNO3. It is a derivative of morpholine, featuring two hydroxyethyl groups attached to the nitrogen atom of the morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(2-hydroxyethyl)morpholinium chloride typically involves the reaction of morpholine with ethylene oxide in the presence of hydrochloric acid. The reaction proceeds as follows:
- Morpholine reacts with ethylene oxide to form 4,4-Bis(2-hydroxyethyl)morpholine.
- The resulting product is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(2-hydroxyethyl)morpholinium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form morpholine derivatives with reduced hydroxyethyl groups.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different morpholinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be employed.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced morpholine derivatives.
Substitution: Various morpholinium salts depending on the nucleophile used.
Scientific Research Applications
4,4-Bis(2-hydroxyethyl)morpholinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a stabilizing agent for proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4,4-Bis(2-hydroxyethyl)morpholinium chloride involves its interaction with molecular targets through its hydroxyethyl groups and morpholinium ion. These interactions can affect various biochemical pathways, including enzyme activity and protein stability. The chloride ion can also participate in ionic interactions, further influencing the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A parent compound with a simpler structure, lacking the hydroxyethyl groups.
N-(2-Hydroxyethyl)morpholine: A derivative with only one hydroxyethyl group.
4,4-Bis(2-chloroethyl)morpholine: A similar compound with chloroethyl groups instead of hydroxyethyl groups.
Uniqueness
4,4-Bis(2-hydroxyethyl)morpholinium chloride is unique due to its dual hydroxyethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or in catalytic processes .
Properties
CAS No. |
5468-45-1 |
---|---|
Molecular Formula |
C8H18ClNO3 |
Molecular Weight |
211.68 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethyl)morpholin-4-ium-4-yl]ethanol;chloride |
InChI |
InChI=1S/C8H18NO3.ClH/c10-5-1-9(2-6-11)3-7-12-8-4-9;/h10-11H,1-8H2;1H/q+1;/p-1 |
InChI Key |
OTAGSZKFKJAIST-UHFFFAOYSA-M |
Canonical SMILES |
C1COCC[N+]1(CCO)CCO.[Cl-] |
Origin of Product |
United States |
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